molecular formula C25H27F3N2O4 B10812296 3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B10812296
M. Wt: 476.5 g/mol
InChI Key: ZPMMMGRZQPOWTP-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,5-dione derivative featuring a 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl moiety at position 3 and a 4-propoxyphenyl group at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-propoxyphenyl substituent may influence receptor binding kinetics.

Properties

IUPAC Name

3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N2O4/c1-2-14-34-20-8-6-19(7-9-20)30-22(31)16-21(23(30)32)29-12-10-24(33,11-13-29)17-4-3-5-18(15-17)25(26,27)28/h3-9,15,21,33H,2,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMMMGRZQPOWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C4=CC(=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the trifluoromethyl and propoxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Compound A : 3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione (CAS: 333398-51-9)
  • Key Differences :
    • Core : Piperazine vs. piperidine in the target compound.
    • Substituents : 4-Fluorophenyl (piperazine) vs. 3-(trifluoromethyl)phenyl (piperidine); 3-methoxyphenyl (position 1) vs. 4-propoxyphenyl.
  • Pharmacological Implications :
    • The piperazine ring in Compound A may enhance solubility but reduce CNS penetration compared to the piperidine-hydroxy group in the target compound.
    • The 4-fluorophenyl group (electron-withdrawing) vs. 3-(trifluoromethyl)phenyl (stronger lipophilicity) could alter target affinity .
Compound B : 1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS: 321433-54-9)
  • Key Differences :
    • Substituents : Benzyl group at position 1, sulfanyl-chlorophenyl at position 4, and a pyridinyl-piperazine moiety at position 3.
  • Pharmacological Implications :
    • The sulfanyl group in Compound B may introduce redox-modulating properties absent in the target compound.
    • Both compounds share trifluoromethyl groups, but their placement (pyridine vs. phenyl) affects steric interactions with receptors .

Pharmacological Activity Comparisons

Anticonvulsant Activity

Studies on pyrrolidine-2,5-dione derivatives highlight the importance of aromatic substituents at position 3 for anticonvulsant efficacy. For example:

  • Compound C : 3-(4-Chlorophenyl)-1-(4-methylpiperazinyl)pyrrolidine-2,5-dione
    • ED₅₀ : 29–48 mg/kg in the maximal electroshock (MES) test .
  • Target Compound :
    • Predicted activity: The 3-(trifluoromethyl)phenyl group may enhance potency compared to chlorophenyl due to increased electron-withdrawing effects and membrane permeability.
    • Hydroxy-piperidine vs. methylpiperazine: The former may improve metabolic stability but reduce acute efficacy .
Inactive Derivatives
  • Introduction of spirocycloalkyl rings at position 3 abolishes anticonvulsant activity . This underscores the necessity of aromatic/heteroaromatic groups in the target compound’s piperidine ring for bioactivity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~503.45 g/mol (estimated) 395.41 g/mol 595.46 g/mol
Lipophilicity (LogP) High (trifluoromethyl, propoxyphenyl) Moderate (fluorophenyl, methoxy) Very high (sulfanyl, benzyl)
Key Functional Groups 4-Hydroxy-piperidine, trifluoromethylphenyl Piperazine, fluorophenyl Piperazine-pyridine, sulfanyl
Metabolic Stability Likely high (trifluoromethyl resists oxidation) Moderate Low (sulfanyl prone to metabolism)

Research Findings and Limitations

  • Strengths : The target compound’s trifluoromethyl and hydroxy-piperidine groups position it as a candidate for CNS-targeted therapies with improved pharmacokinetics.
  • Gaps: No direct in vivo data exists for the target compound; comparisons rely on structural analogs.
  • Future Directions : Synthesis and testing in MES/sc PTZ models are required to validate predicted efficacy .

Biological Activity

The compound 3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with various substituents that enhance its biological activity. The presence of a trifluoromethyl group is significant as it increases lipophilicity and stability, potentially allowing better interaction with biological targets. The structure can be summarized as follows:

ComponentDescription
Pyrrolidine Ring Central structure providing basic scaffold
Trifluoromethyl Group Enhances lipophilicity and stability
Hydroxy Group May influence hydrogen bonding and receptor interactions
Propoxyphenyl Group Adds steric bulk, possibly affecting receptor binding

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets in the body. It may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The trifluoromethyl group enhances its ability to cross the blood-brain barrier, which is crucial for CNS-targeted therapies.

Biological Activity and Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities:

  • Antidiabetic Activity : Studies have shown that compounds with similar structural features can inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This suggests potential use in managing diabetes .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, which is beneficial for protecting cells from oxidative stress. This is particularly relevant in conditions like diabetes where oxidative stress plays a significant role .
  • Neuropharmacological Effects : Given its structure, it may interact with neurotransmitter receptors, influencing mood and cognitive functions. Compounds in this category often show promise as anxiolytics or antidepressants .

Research Findings

Recent studies have provided insights into the biological activity of compounds similar to this compound:

  • A study demonstrated that a related compound exhibited IC50 values against α-glucosidase and α-amylase of 6.28 μM and 4.58 μM respectively, indicating significant inhibitory effects on these enzymes .
  • Another investigation highlighted the antioxidant potential of similar structures, reporting IC50 values around 2.36 μM for DPPH radical scavenging activity .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of compounds within this chemical class:

  • Case Study 1 : In vitro assays showed that a structurally similar compound reduced blood glucose levels significantly in diabetic animal models, supporting its potential as an antidiabetic agent.
  • Case Study 2 : Neuropharmacological assessments indicated that compounds with similar piperidine structures could enhance cognitive function in rodent models, suggesting potential applications in treating neurodegenerative diseases.

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